molecular formula C26H26N4O2 B1667513 2-Allyl-1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 612037-58-8

2-Allyl-1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No. B1667513
M. Wt: 426.5 g/mol
InChI Key: NUAXAFFYXXNHLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known as 2-ALLYL-1-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}-3-METHYLPYRIDO[1,2-A]BENZIMIDAZOLE-4-CARBONITRILE, is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich . It has a linear formula of C26H26N4O2, a CAS Number of 612037-58-8, and a molecular weight of 426.523 .

Scientific Research Applications

Fluorescent Properties and Applications

  • A study conducted by Rangnekar and Rajadhyaksha (1986) explored the synthesis of derivatives related to pyrido[1,2-a]benzimidazole, including compounds structurally similar to the specified chemical. These derivatives exhibited unique fluorescent properties and were evaluated as potential fluorescent whitening agents for polyester fibers (Rangnekar & Rajadhyaksha, 1986).

Crystal Structure Analysis

  • Asiri, Al-Youbi, Faidallah, and Ng (2011) analyzed a co-crystal involving a compound closely related to 2-Allyl-1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile. This study provided insights into the crystal structure, which can be crucial for understanding material properties (Asiri, Al-Youbi, Faidallah, & Ng, 2011).

Synthesis of Related Compounds

  • Rida, Soliman, Badawey, and Kappe (1988) described the synthesis of various pyrido[1,2-a]benzimidazole derivatives, which is relevant to the understanding of the synthetic pathways and potential modifications of the specified compound (Rida, Soliman, Badawey, & Kappe, 1988).
  • Elwan (2004) reported on the synthesis of novel pentaheterocyclic ring systems involving pyrido[1,2-a]benzimidazole, demonstrating advanced synthetic methods that could be applicable to the compound of interest (Elwan, 2004).

Potential Applications in Dye Industry

  • Dhamnaskar and Rangnekar (1988) synthesized triazoflo[4,5-b]pyrido[1',2'-a]benzimidazole derivatives, including compounds structurally similar to the one , for use as fluorescent disperse dyes and whiteners for polyester fiber (Dhamnaskar & Rangnekar, 1988).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethylamino]-3-methyl-2-prop-2-enylpyrido[1,2-a]benzimidazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O2/c1-5-8-19-17(2)20(16-27)26-29-21-9-6-7-10-22(21)30(26)25(19)28-14-13-18-11-12-23(31-3)24(15-18)32-4/h5-7,9-12,15,28H,1,8,13-14H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUAXAFFYXXNHLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC=C)NCCC4=CC(=C(C=C4)OC)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Allyl-1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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